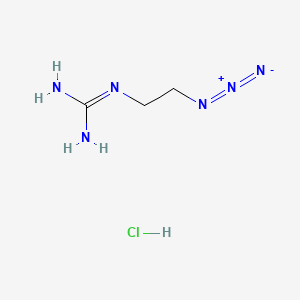![molecular formula C12H12F3NO2 B6610047 methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate CAS No. 2763756-50-7](/img/structure/B6610047.png)
methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate (MCTPC) is a cyclic organic compound that has been used in various scientific research applications. This compound is widely used in the field of organic chemistry due to its unique properties. It has been used in various fields such as organic synthesis, drug design, and catalysis. MCTPC is also known as a “super acid” due to its high acidity and reactivity. This compound has been studied extensively over the years, and has been found to have numerous applications in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
MCTPC has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals and other organic molecules. It has also been used in drug design, as it has been found to be an effective inhibitor of certain enzymes. In addition, it has been used in catalysis, as it can be used to promote the formation of certain organic molecules.
Wirkmechanismus
MCTPC has been found to act as an inhibitor of certain enzymes. It has been found to bind to an enzyme’s active site, thus blocking the enzyme’s activity. This inhibition can be used to study the enzyme’s function, as well as to develop drugs that target the enzyme.
Biochemical and Physiological Effects
MCTPC has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have an effect on the immune system, as it has been found to modulate immune responses. In addition, it has been found to have an effect on the cardiovascular system, as it has been found to reduce blood pressure and increase heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
MCTPC has a variety of advantages and limitations for use in lab experiments. One of the main advantages is its high acidity, which makes it an ideal compound for use in organic synthesis. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is also a highly reactive compound, which can make it difficult to handle in certain lab experiments.
Zukünftige Richtungen
MCTPC has a variety of potential future applications in scientific research. One potential application is its use in the development of new drugs and treatments. Additionally, it could be used in the study of enzyme inhibition, as well as in the development of new catalysts. It could also be used in the development of new organic molecules, as well as in the study of biochemical and physiological processes. Finally, it could be used in the study of drug metabolism and pharmacokinetics.
Synthesemethoden
MCTPC can be synthesized through a variety of methods. The most common method is a Friedel-Crafts alkylation reaction. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or boron trifluoride (BF3), to react with an alkyl halide and an aromatic compound. The reaction produces a methylated pyridine product. Other methods of synthesis include the use of a Wittig reaction and the use of a Grignard reagent.
Eigenschaften
IUPAC Name |
methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10(17)8-3-4-9(16-7-8)11(5-2-6-11)12(13,14)15/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPKZEANWJPLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2(CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)
![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)


![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)
![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)
amine hydrochloride](/img/structure/B6610038.png)

![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)


![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)